molecular formula C6H10N2O3 B1517790 3-(3-Hydroxypropyl)imidazolidine-2,4-dione CAS No. 73973-05-4

3-(3-Hydroxypropyl)imidazolidine-2,4-dione

Cat. No.: B1517790
CAS No.: 73973-05-4
M. Wt: 158.16 g/mol
InChI Key: SHPYVGNOZIWVHJ-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidinediones. This compound has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxypropyl)imidazolidine-2,4-dione typically involves the reaction of 3-hydroxypropylamine with a suitable carbonyl compound under controlled conditions. The reaction can be carried out using various methods, including condensation reactions, cyclization, and dehydration processes. The choice of reagents and solvents, as well as the reaction temperature and time, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is often scaled up using continuous flow reactors or batch processes. These methods ensure consistent quality and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxypropyl)imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions can be performed using halogens and other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

3-(3-Hydroxypropyl)imidazolidine-2,4-dione has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and modulation of biological pathways.

  • Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of diseases such as diabetes and neurodegenerative disorders.

  • Industry: Its use in the production of polymers, coatings, and other industrial materials highlights its versatility.

Comparison with Similar Compounds

  • Imidazolidine-2,4-dione

  • 1,3-Dimethylimidazolidine-2,4-dione

  • 1,3-Diphenylimidazolidine-2,4-dione

  • 1,3-Diethylimidazolidine-2,4-dione

Properties

IUPAC Name

3-(3-hydroxypropyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-3-1-2-8-5(10)4-7-6(8)11/h9H,1-4H2,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPYVGNOZIWVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73973-05-4
Record name 3-(3-hydroxypropyl)imidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(3-Benzyloxypropyl)imidazolidine-2,4-dione (1.3 g, 5.26 mmol) was dissolved in methanol (15 ml) and the system purged with nitrogen. 10% Palladium on carbon (130 mg, 10% by mass) and a few drops of glacial acetic acid were added and the mixture stirred under a hydrogen atmosphere (1 atmosphere) for 3 days. The mixture was filtered and concentrated under reduced pressure. The residue was purified by column chromatography eluting with methylene chloride/methanol (98/2 to 95/5) to give 3-(3-hydroxypropyl)imidazolidine-2,4-dione (606 mg, 73%) as a viscous oil which crystallised on standing.
Name
3-(3-Benzyloxypropyl)imidazolidine-2,4-dione
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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